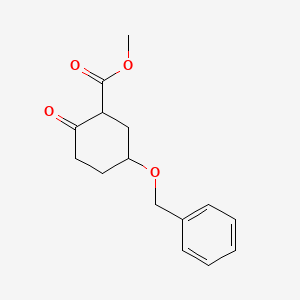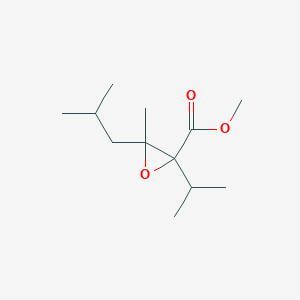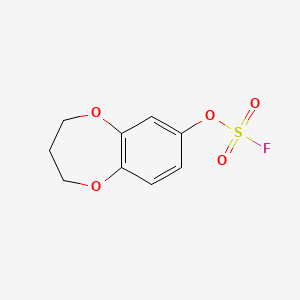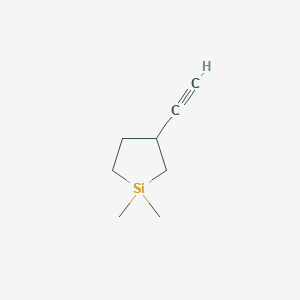
3-Ethynyl-1,1-dimethylsilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by the presence of an ethynyl group attached to a silolane ring, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1,1-dimethylsilolane typically involves the reaction of 1,1-dimethylsilolane with an ethynylating agent under controlled conditions. One common method involves the use of ethynyltrimethylsilane as a precursor, which undergoes a series of reactions to yield the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a pure product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethynyl-1,1-dimethylsilolane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different silane derivatives.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a wide range of functionalized silolane derivatives .
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-1,1-dimethylsilolane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3-Ethynyl-1,1-dimethylsilolane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethynylanisole: Similar in structure but contains a methoxy group instead of a silolane ring.
4-Ethynyltoluene: Contains a toluene ring with an ethynyl group attached.
2-Ethynylanisole: Another anisole derivative with an ethynyl group.
Uniqueness
3-Ethynyl-1,1-dimethylsilolane is unique due to the presence of the silolane ring, which imparts distinct chemical properties compared to other ethynyl-substituted compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
Molekularformel |
C8H14Si |
|---|---|
Molekulargewicht |
138.28 g/mol |
IUPAC-Name |
3-ethynyl-1,1-dimethylsilolane |
InChI |
InChI=1S/C8H14Si/c1-4-8-5-6-9(2,3)7-8/h1,8H,5-7H2,2-3H3 |
InChI-Schlüssel |
QTGKIUGKDWUKMS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCC(C1)C#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13556476.png)
![tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B13556481.png)

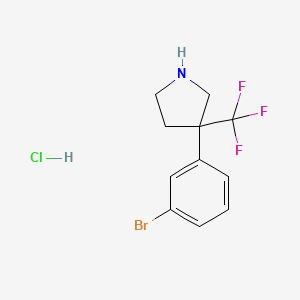
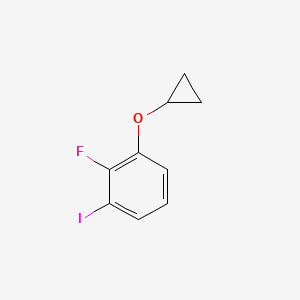
![Bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13556514.png)


![Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13556536.png)
